Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate
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Overview
Description
Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate is a chemical compound with the molecular formula C₇H₁₃N₂NaO₂ and a molecular weight of 180.18 g/mol It is a sodium salt derivative of 2-[3-(dimethylamino)azetidin-1-yl]acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate typically involves the reaction of 2-[3-(dimethylamino)azetidin-1-yl]acetic acid with a sodium base, such as sodium hydroxide or sodium carbonate. The reaction is usually carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimization for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides, amines). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted azetidine derivatives .
Scientific Research Applications
Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The azetidine ring structure provides rigidity and spatial orientation, which can affect the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate include:
2-[3-(dimethylamino)azetidin-1-yl]acetic acid: The parent acid form of the compound.
Sodium 2-[3-(methylamino)azetidin-1-yl]acetate: A derivative with a methylamino group instead of a dimethylamino group.
Sodium 2-[3-(ethylamino)azetidin-1-yl]acetate: A derivative with an ethylamino group.
Uniqueness
This compound is unique due to its specific combination of a dimethylamino group and an azetidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
sodium;2-[3-(dimethylamino)azetidin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.Na/c1-8(2)6-3-9(4-6)5-7(10)11;/h6H,3-5H2,1-2H3,(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWJOLCURCQRJD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CN(C1)CC(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N2NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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